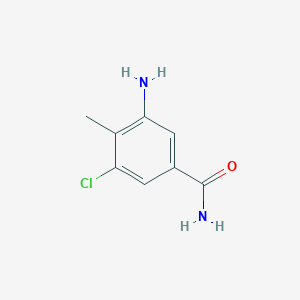

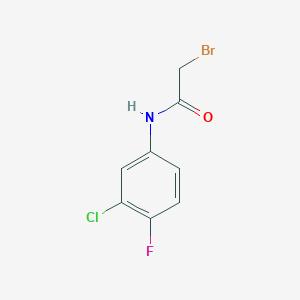

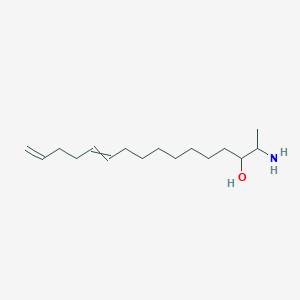

![molecular formula C13H12O4 B3036587 1,3-二羟基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮 CAS No. 3722-45-0](/img/structure/B3036587.png)

1,3-二羟基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮

描述

“1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the CAS Number: 3722-45-0 . It has a molecular weight of 232.24 .

Synthesis Analysis

The synthesis of this compound involves various methods. One method involves the condensation of 1- and 3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes . Another method involves the reaction of phloroglucinol with ethyl 2-oxocyclohexane carboxylate in 75% sulfuric acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H12O4 . The InChI code for this compound is 1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2 .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it can undergo condensation with substituted 1,1-diaminomethanes to produce Mannich bases containing a dialkylaminomethyl group in the 2- and 4-positions of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one .Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.24 . Its IUPAC name is 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one .科学研究应用

神经系统作用

- 取代 7,8,9,10-四氢苯并[c]色满-6-酮的曼尼希碱:一项研究发现,这些衍生自 1,3-二羟基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮的化合物可作为中枢和周围神经系统的兴奋剂。它们表现出抗精神病和镇静活性,表明在神经学研究中具有潜在应用 (Garazd 等人,2002)。

荧光和金属相互作用特性

- 荧光和金属相互作用:一项关于取代 7,8,9,10-四氢苯并[c]色满-6-酮衍生物的研究强调了它们作为荧光分子的用途。这些化合物在金属存在下显示出荧光增强,表明它们在分析、环境和药物化学中的光谱荧光法中的用途 (Gülcan 等人,2022)。

阿尔茨海默病治疗中的胆碱酯酶抑制剂

- 潜在的胆碱酯酶抑制剂:对 6H-苯并[c]色满-6-酮衍生物(包括 7,8,9,10-四氢变体)的研究表明它们具有作为胆碱酯酶抑制剂的潜力。这表明在阿尔茨海默病治疗中的应用,这些化合物表现出与既定药物相当的活性 (Gulcan 等人,2014)。

合成化学

- 6H-苯并[c]色满-6-酮的合成方案:一篇关于 6H-苯并[c]色满-6-酮合成程序的综述,包括 1,3-二羟基-7,8,9,10-四氢变体,强调了它们作为具有药理学重要性的次级代谢物中的核心结构的作用。该综述涵盖了各种合成方案,突出了它们在药物化学中的重要性 (Mazimba,2016)。

与蛋白质的荧光相互作用

- 与牛血清白蛋白 (BSA) 的相互作用:一项荧光研究考察了 BSA 和 1,3-二羟基-7,8,9,10-四氢-6H-苯并[c]色满-6-酮之间的相互作用。观察到络合物的形成,表明在研究蛋白质-配体相互作用中具有潜在应用 (Akbay 等人,2010)。

作用机制

Target of Action

Similar compounds have been shown to interact with the central and peripheral nervous systems .

Mode of Action

It has been suggested that similar compounds may act as stimulants of the central and peripheral nervous systems .

Biochemical Pathways

It’s worth noting that similar compounds have been found to be involved in the modulation of neurodegenerative diseases .

Result of Action

Similar compounds have been shown to possess low toxicity and act as a stimulant of the central and peripheral nervous systems with indications of neuroleptic and tranquilizing activities .

生化分析

Biochemical Properties

1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . These interactions can lead to the modulation of signaling pathways that are critical for cellular function. Additionally, the compound’s hydroxyl groups allow it to form hydrogen bonds with other biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its interaction with phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides within the cell . This modulation of enzyme activity can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

In animal models, the effects of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one vary with different dosages. At low doses, it has been found to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

属性

IUPAC Name |

1,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOXXIZKHZBTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C=C(C=C3OC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601184485 | |

| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-45-0 | |

| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601184485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

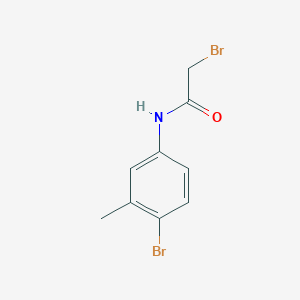

![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)

![3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036507.png)